3-Bromo-5-(methoxymethyl)pyridine
Overview
Description
3-Bromo-5-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 173999-17-2 . It has a molecular weight of 202.05 and its IUPAC name is 3-bromo-5-(methoxymethyl)pyridine . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-(methoxymethyl)pyridine is 1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-5-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 202.05 .Scientific Research Applications
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: “3-Bromo-5-(methoxymethyl)pyridine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications in various biological activities .
- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction yields a series of novel pyridine derivatives .
- Results or Outcomes: The synthesis process yields these novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies suggest that these compounds could be potential candidates as chiral dopants for liquid crystals . Some of these compounds also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .
-
3-Bromo-5-methoxypyridine : This compound is also similar to “3-Bromo-5-(methoxymethyl)pyridine”. It’s used in the synthesis of various organic compounds . The specific applications are not mentioned in the available resources .
-
2-Bromo-3-methylpyridine : This compound is used in the production of molecular salts in bromanilic acid substituted-pyridine molecular complexes .
-
3-Bromo-5-methoxypyridine : This compound is also similar to “3-Bromo-5-(methoxymethyl)pyridine”. It’s used in the synthesis of various organic compounds . The specific applications are not mentioned in the available resources .
-
2-Bromo-3-methylpyridine : This compound is used in the production of molecular salts in bromanilic acid substituted-pyridine molecular complexes .
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-(methoxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXJVRGUSEWNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595237 | |
Record name | 3-Bromo-5-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methoxymethyl)pyridine | |
CAS RN |
173999-17-2 | |
Record name | 3-Bromo-5-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.